molecular formula C13H14ClN3O2S B6972677 5-Chloro-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole

5-Chloro-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole

Cat. No.: B6972677
M. Wt: 311.79 g/mol
InChI Key: QLXKAWMYDMGJGL-UHFFFAOYSA-N
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Description

5-Chloro-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole is a complex organic compound characterized by its indole core and sulfonyl group

Properties

IUPAC Name

5-chloro-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c1-9-13(8-15-16(9)2)20(18,19)17-6-5-10-7-11(14)3-4-12(10)17/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXKAWMYDMGJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and sulfonylation steps are then employed to introduce the chlorine and sulfonyl groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine: The compound's biological activities make it a candidate for drug development. It can be used in the design of new drugs targeting specific diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, for example, can act as a hydrogen bond acceptor, influencing the binding affinity to biological targets. The indole core can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

  • 5-Chloro-2-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-1,3-dihydroisoindole

  • 5-Chloro-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-1,2,3,4-tetrahydroquinoline

Uniqueness: 5-Chloro-1-(1,5-dimethylpyrazol-4-yl)sulfonyl-2,3-dihydroindole stands out due to its specific structural features, such as the presence of the sulfonyl group at the 1-position and the chlorine atom at the 5-position. These features contribute to its unique reactivity and biological activity compared to similar compounds.

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